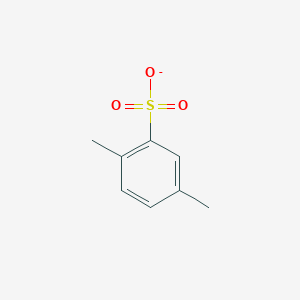

2,5-Dimethylbenzenesulfonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9O3S- |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2,5-dimethylbenzenesulfonate |

InChI |

InChI=1S/C8H10O3S/c1-6-3-4-7(2)8(5-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11)/p-1 |

InChI Key |

IRLYGRLEBKCYPY-UHFFFAOYSA-M |

SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)[O-] |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Directed Synthesis of 2,5-Dimethylbenzenesulfonate and its Derivatives

The creation of this compound is primarily achieved through the sulfonation of p-xylene (B151628). doubtnut.comquora.com This process involves an electrophilic aromatic substitution, where a sulfonic acid group attaches to the benzene (B151609) ring of p-xylene. quora.com

Precision Sulfonation Techniques for Aromatic Substrates

The sulfonation of p-xylene is a well-established method for producing 2,5-dimethylbenzenesulfonic acid. doubtnut.com The reaction typically involves treating p-xylene with concentrated sulfuric acid. doubtnut.comquora.com All four available positions on the p-xylene ring are equivalent, leading to a single possible monosubstitution product. quora.com

The conditions for sulfonation can be varied. For instance, reacting p-xylene with concentrated sulfuric acid under reflux at 140°C in a nitrogen atmosphere for three hours is one reported method. Another approach involves the use of 93% sulfuric acid, with subsequent removal of water via distillation. chemicalbook.com It has been noted that while p-xylene is less readily sulfonated than its ortho and meta isomers, the reaction still proceeds, even in the cold with 96% sulfuric acid.

The mechanism of sulfonation can differ based on the concentration of sulfuric acid. At high concentrations, the sulfonating entity is thought to be H₂S₂O₇, while at lower concentrations, it is H₃SO₄⁺. The latter is considered more selective. researchgate.net

Novel Reaction Media and Catalytic Approaches in Synthesis (e.g., Supercritical Water)

Innovations in synthetic methodologies have explored the use of novel reaction media and catalysts to improve the synthesis of this compound derivatives. One such advancement is the use of supercritical water for the oxidative hydrolysis of 2,5-dimethylbenzenesulfonic acid to produce 2,5-dimethylphenol (B165462). google.com In this process, supercritical water acts as the reaction medium, with oxygen as the oxidant and sodium hydroxide (B78521) as a catalyst. google.com This method is noted for its short reaction times (5-30 seconds) and high efficiency. google.com

Microwave-assisted synthesis has also been investigated as a greener alternative to conventional heating methods for the production of 2,5-dimethylbenzenesulfonic acid. scribd.com This approach aims to optimize reaction time and heating watts to maximize the yield. scribd.com

Optimization of Reaction Parameters: Yield and Selectivity

The yield and selectivity of the sulfonation of p-xylene are influenced by various reaction parameters. The concentration of sulfuric acid is a critical factor. researchgate.net For instance, the use of sulfuric acid in the range of 72% to 89% has been studied to determine its effect on pseudo-first-order rate constants and apparent activation energies. researchgate.net

In the synthesis of 2,5-dimethylphenol from 2,5-dimethylbenzenesulfonic acid using supercritical water, the amount of sodium hydroxide catalyst, reaction temperature, and pressure are key parameters. google.com The conversion of 2,5-dimethylbenzenesulfonic acid and the yield of 2,5-dimethylphenol increase with the amount of sodium hydroxide up to a certain point, beyond which by-product formation increases. google.com Similarly, the reaction temperature and pressure affect the conversion and yield, with an optimal temperature identified to avoid decomposition of the product. google.com

The following table summarizes the effect of different catalysts and reaction conditions on the synthesis of this compound and its derivatives.

| Reactant | Sulfonating/Oxidizing Agent | Catalyst | Reaction Medium | Temperature | Pressure | Time | Product | Yield (%) |

| p-Xylene | Concentrated H₂SO₄ | None | Nitrogen atmosphere | 140°C | N/A | 3 hours | 2,5-Dimethylbenzenesulfonic acid | >83% |

| 2,5-Dimethylbenzenesulfonic acid | Oxygen | Sodium Hydroxide | Supercritical Water | 360-470°C | ≥21.5 MPa | 5-30 seconds | 2,5-Dimethylphenol | ~86% |

| p-Xylene | Concentrated H₂SO₄ | None | Microwave | 100-200 Watts | N/A | 1-2 minutes | 2,5-Dimethylbenzenesulfonic acid | Optimized for max yield |

Synthesis of this compound Salts

Salts of 2,5-dimethylbenzenesulfonic acid are readily prepared. For example, sodium this compound can be synthesized, and it is known to be a white crystalline powder. solubilityofthings.com The dihydrate form of 2,5-dimethylbenzenesulfonic acid is obtained by sulfonating p-xylene with 93% sulfuric acid and then removing the water by distillation. chemicalbook.com The sodium salt monohydrate is also a known compound. guidechem.com

Post-Synthetic Functionalization and Derivatization

The this compound moiety can undergo further chemical transformations, allowing for the synthesis of a variety of derivatives.

Oxidation and Reduction Pathways of Benzenesulfonate (B1194179) Moiety and Substituents

The this compound structure offers sites for both oxidation and reduction reactions. The sulfonic acid group itself can be reduced to form sulfinic acids. The methyl groups on the benzene ring can be oxidized.

A significant application of post-synthetic modification is the oxidative hydrolysis of 2,5-dimethylbenzenesulfonic acid to 2,5-dimethylphenol. google.com This reaction is carried out in supercritical water with oxygen as the oxidant. google.com The resulting 2,5-dimethylphenol can then be fused with potassium hydroxide (KOH) to further transform the molecule. doubtnut.comquora.com

The amino group in related compounds like 2-amino-4,5-dimethylbenzenesulfonic acid can be oxidized to nitro derivatives. This demonstrates the potential for functional group transformations on substituted dimethylbenzenesulfonates.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is subject to both electrophilic and nucleophilic substitution reactions, with the regioselectivity and reaction rates dictated by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution:

The sulfonic acid group (-SO₃H) is a deactivating, meta-directing group, while the methyl groups (-CH₃) are activating, ortho- and para-directing groups. The combined effect of these groups directs incoming electrophiles to specific positions on the aromatic ring. For instance, the sulfonation of p-xylene with sulfur trioxide in sulfuric acid yields 2,5-dimethylbenzenesulfonic acid. askfilo.com Similarly, nitration of p-xylene with nitric acid in the presence of sulfuric acid results in the formation of 2-nitro-p-xylene. askfilo.com The presence of the electron-donating methyl groups can enhance the reactivity of the benzene ring towards electrophiles.

Common electrophilic substitution reactions for analogous compounds include halogenation (using reagents like chlorine or bromine) and nitration (using nitric acid). The specific conditions and resulting products for this compound itself are detailed in various research findings.

Interactive Data Table: Electrophilic Substitution Reactions

| Reaction | Reagent(s) | Product(s) | Reference(s) |

| Sulfonation | SO₃ in H₂SO₄ | 2,5-Dimethylbenzenesulfonic acid | askfilo.com |

| Nitration | HNO₃ in H₂SO₄ | 2-Nitro-p-xylene | askfilo.com |

| Bromination | Br₂ in FeBr₃ | 2-Bromo-p-xylene | askfilo.com |

Nucleophilic Aromatic Substitution:

While less common for this specific compound due to the electron-rich nature of the ring, nucleophilic aromatic substitution can occur under certain conditions, particularly if a suitable leaving group is present. savemyexams.comrammohancollege.ac.inmasterorganicchemistry.com The sulfonate group itself can be replaced by strong nucleophiles. smolecule.com In nucleophilic substitution reactions, a nucleophile, which is an electron-rich species, attacks a carbon atom with a partial positive charge, leading to the replacement of a leaving group. savemyexams.comrammohancollege.ac.in The reactivity in such reactions is influenced by the strength of the carbon-leaving group bond and the nature of the nucleophile. savemyexams.com

Preparation of Hybrid Organic-Inorganic Derivatives and Complex Salts

This compound can be utilized in the synthesis of hybrid organic-inorganic materials and complex salts. These materials combine the properties of both organic and inorganic components, leading to novel functionalities. mdpi.commdpi.comresearchgate.netresearchgate.net

The synthesis of such hybrids often involves the reaction of the organic sulfonate with inorganic species. For example, tri(ortho-tolyl)antimony has been reacted with 2,5-dimethylbenzenesulfonic acid in the presence of tert-butyl hydroperoxide to synthesize tri(ortho-tolyl)antimony bis(this compound). researchgate.net Similarly, o-tolylbismuth bis(this compound) has been used in a reaction with tetraphenylantimony bromide. researchgate.net

These hybrid materials can exhibit interesting structural properties. For instance, the coordination of ligands to metal ions in complex salts can be confirmed using techniques like FTIR and UV/Vis spectroscopy. frontiersin.org The resulting structures can range from discrete molecules to extended polymeric networks. mdpi.comresearchgate.net

Interactive Data Table: Examples of Hybrid Derivatives and Complex Salts

| Reactant 1 | Reactant 2 | Product | Reference(s) |

| Tri(ortho-tolyl)antimony | 2,5-Dimethylbenzenesulfonic acid | Tri(ortho-tolyl)antimony bis(this compound) | researchgate.net |

| o-Tolylbismuth bis(this compound) | Tetraphenylantimony bromide | [Ph₄Sb]₄[Bi₄Br₁₆] complex | researchgate.net |

Metathesis Ionic Exchange Reactions for Novel Salt Formation

Metathesis reactions, also known as double displacement reactions, provide a versatile route for the synthesis of new salts of this compound. wikipedia.orgfiveable.me In these reactions, the ions of two different compounds exchange, often leading to the formation of a new, desired salt. wikipedia.orgfiveable.me This method is particularly useful for preparing salts with specific properties, such as solubility in organic solvents. wikipedia.org

A common strategy involves reacting a sodium or potassium salt of this compound with a salt containing the desired cation. For example, the reaction of sodium this compound with a suitable salt can yield a new sulfonate salt. The versatility of this anion exchange method has been demonstrated in the synthesis of various ionic liquids. d-nb.info The process can be highly efficient, with some combined reactions achieving 100% atom economy. d-nb.info

A specific example is the synthesis of the nonlinear optical material 4-N,N-dimethylamino-4′-N′-methylstilbazolium 2,4-dimethylbenzenesulfonate, which was achieved through a metathesis ionic exchange reaction. researchgate.net

Interactive Data Table: Metathesis Reactions for Novel Salt Formation

| Reactant 1 | Reactant 2 | Product Type | Key Feature | Reference(s) |

| Halide-containing ionic liquid | Methyl sulfonate | New ionic liquid | Anion exchange | d-nb.info |

| Sodium perrhenate | Tetrabutylammonium chloride | Tetrabutylammonium perrhenate | Increased organic solubility | wikipedia.org |

| 4-N,N-dimethylamino-4′-N′-methylstilbazolium iodide | Silver 2,4-dimethylbenzenesulfonate | Stilbazolium sulfonate salt | Formation of a nonlinear optical material | researchgate.net |

Coordination Chemistry, Supramolecular Assembly, and Advanced Materials

2,5-Dimethylbenzenesulfonate as a Bridging Ligand or Counter-Ion

The versatility of this compound is evident in its ability to participate in the formation of coordination compounds in two primary roles: as a bridging ligand that connects metal centers or as a counter-ion that balances the charge of a complex. vaia.comlibretexts.orgncert.nic.in

Integration into Metal-Organic Frameworks (MOFs) Structures

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. eeer.orgresearchgate.net The selection of the organic linker is critical in dictating the final structure and properties of the MOF. orientjchem.org While direct incorporation of this compound as a primary building block in well-known MOFs is not extensively documented in the provided results, its derivatives, such as 2-amino-3,5-dimethylbenzenesulfonic acid, have been explored as potential ligands for the synthesis of Sn(IV)-based MOFs. The sulfonate group's acidity is thought to enhance proton transfer kinetics, which could be beneficial for catalytic applications like esterification.

In some instances, sulfonate-containing ligands are used to create stable and highly connected coordination polymers with metal ions like silver(I). nih.gov For example, the reaction of MnCl2 with 2,5-disulfhydrylbenzene-1,4-dicarboxylic acid, a thiolated analogue of a common MOF linker, results in a microporous MOF with infinite manganese-sulfur chains, demonstrating the utility of sulfur-containing benzene (B151609) derivatives in constructing robust frameworks. nih.gov The functional groups on the organic linkers can also be modified after the MOF has been assembled, a technique known as postsynthetic modification (PSM), to introduce new functionalities. rsc.org

Formation of Coordination Polymers (CPs) with Arenedisulfonate Linkers

Coordination Polymers (CPs) are extended structures formed by the self-assembly of metal ions and organic ligands. acs.orgrsc.org Arenedisulfonates, which include derivatives of this compound, are effective linkers in the construction of CPs. The sulfonate groups in these linkers can coordinate to metal centers, leading to the formation of one-, two-, or three-dimensional networks. rsc.org

Research has shown that the structures of CPs can be directed by the choice of solvent and the specific arenesulfonate ligand used. For example, copper(II) and calcium(II) CPs have been constructed with naphthalenedisulfonate (NDS) and anthraquinone-1,5-disulfonate (ADS) ligands. rsc.org These studies have revealed a consistent 2D layered motif in the NDS CPs, while the ADS ligand can lead to different structures, such as a 2D hydrogen-bonding network or a 1D CP. rsc.org The resulting structures have been correlated with properties like proton conductivity, which is a key parameter for applications in fuel cell technologies. rsc.org

In some structures, the this compound moiety acts as a counter-ion, balancing the charge of the cationic coordination polymer chain. For instance, in a silver(I) coordination polymer, the 2-amino-3,5-dimethylbenzenesulfonate counter-ion does not coordinate directly to the silver center but is involved in hydrogen bonding within the crystal structure. iucr.org

Crystal Engineering and Structural Design Principles

The rational design and construction of crystalline materials, known as crystal engineering, relies on understanding and utilizing intermolecular interactions to control the assembly of molecules into desired architectures. For this compound and its derivatives, key principles include solvent-templated growth and the directed self-assembly through non-covalent interactions.

Self-Assembly Mechanisms Driven by Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The self-assembly of molecules into ordered structures is governed by a variety of non-covalent intermolecular interactions, including hydrogen bonding and π-π stacking. nih.govrsc.orgmdpi.com These interactions play a crucial role in the crystal structures of compounds containing the this compound moiety.

Hydrogen bonding is a particularly strong and directional interaction that can be used to build robust supramolecular architectures. nih.govunifr.chrsc.org In the crystal structure of 3-hydroxyanilinium-2,5-dimethylbenzenesulphonate, hydrogen bonding is a key feature. researchgate.net Similarly, in the hydrated oxonium salt of 2,5-dimethylbenzenesulfonic acid, the crystal structure is dominated by O–H⋯O hydrogen bonds involving all the oxygen atoms of the sulfonate anion. researchgate.net

π-π stacking interactions, which occur between aromatic rings, also contribute to the stability and packing of crystal structures. wikipedia.orgmdpi.comncsu.edu In the crystal structure of diaquahydrogen 2,5-dimethylbenzenesulphonate, π-stacking does not play a significant role. researchgate.net However, in other systems, such as certain coordination polymers, the arrangement of molecular layers is influenced by π–π stacking of the polymer chains. rsc.org The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex and functional self-assembled structures. rsc.org

Functional Material Applications Developed from this compound Scaffolds

The unique structural features of materials incorporating this compound and its derivatives have led to the development of various functional materials.

One area of application is in nonlinear optical (NLO) materials. Stilbazolium salts containing benzenesulfonate (B1194179) derivatives have been synthesized and investigated for their second-harmonic generation (SHG) properties. For example, (E)-4-(2-(5-(dimethylamino)thiophen-2-yl)vinyl)-1-methyl-pyridinium this compound (TPDMS) was synthesized, although it crystallized in a centrosymmetric structure without an SHG signal. researchgate.net However, related compounds with different counterions have shown significant NLO activity. researchgate.net

Coordination polymers and MOFs constructed with sulfonate-containing linkers have shown promise as proton-conducting materials for fuel cells. rsc.org The proton conductivities of a series of arenesulfonate CPs were found to span from 10⁻⁴ to over 10⁻³ S cm⁻¹ at 80 °C and 95% relative humidity, demonstrating a clear structure-function relationship. rsc.org

Furthermore, coordination polymers incorporating functional linkers can act as catalysts. For instance, metal(II) coordination polymers with tetracarboxylate linkers have been shown to catalyze the cyanosilylation of benzaldehydes. mdpi.com MOFs are also being explored for a wide range of applications, including gas adsorption, catalysis, and electrochemical sensing. eeer.org A 2D copper MOF, modulated with 2-methylimidazole, has been used for the hydrodeoxygenation of 5-hydroxymethylfurfural (B1680220) to 2,5-dimethylfuran, a valuable biofuel. rsc.org

Proton Conductive Materials for Energy Applications (e.g., Fuel Cells)

The development of efficient proton exchange membranes (PEMs) is a critical aspect of advancing fuel cell technology. Sulfonated aromatic polymers (SAPs) have emerged as promising alternatives to benchmark perfluorosulfonic acid materials like Nafion, offering potential for lower cost and better performance at higher temperatures. uniroma2.itmdpi.com The key to their function lies in the sulfonic acid groups (-SO₃H) attached to the polymer backbone. lidsen.comeconstor.eu

When incorporated into a polymer structure, the this compound moiety provides the essential sulfonic acid group necessary for proton conduction. The mechanism of proton transport in these hydrated membranes is governed by two primary processes: the Grotthuss mechanism, where protons hop between adjacent water molecules and sulfonate groups, and the vehicle mechanism, which involves the diffusion of protons as part of larger species like hydronium ions (H₃O⁺). mdpi.commdpi.com The presence of hydrophilic sulfonate groups allows for the absorption of water, creating interconnected ionic channels within the hydrophobic polymer matrix that facilitate these transport mechanisms. orientjchem.org

Table 1: Proton Conductivity of Various Sulfonated Polymer Membranes

| Membrane Material | Ion Exchange Capacity (IEC) (meq/g) | Proton Conductivity (S/cm) | Conditions |

|---|---|---|---|

| Nafion® 117 | 0.90 | ~0.10 | 80°C, 100% RH |

| Sulfonated Polyethersulfone (SPES) | 0.39 | ~0.10 | Room Temperature |

| Sulfonated Polyarylenethioether Sulfone (SPTES) | Up to 2.0 | 0.10 - 0.215 | 65°C, 85% RH |

| Sulfonated Polyimide (SPI)/Graphene | N/A | ~1.20 | 80°C |

| SPEEK/ZIF-8 Composite | N/A | 0.0502 | 120°C, 30% RH |

This table is generated based on data from multiple sources to illustrate the range of conductivities in sulfonated polymers. lidsen.comorientjchem.orgresearchgate.netresearchgate.net

Selective Adsorption and Separation Media for Gases and Solvents (e.g., CO2 Sequestration, Organic Solvent Separation)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area and tunable pore environments make them ideal candidates for selective gas adsorption and separation. The functionalization of MOF linkers is a key strategy for enhancing their performance in specific applications, such as carbon dioxide (CO₂) capture. acs.orgresearchgate.net

Incorporating a linker derived from this compound into a MOF structure introduces highly polar sulfonate groups into the pores. acs.org These sulfonate groups exhibit strong affinity for CO₂, a quadrupolar molecule, through dipole-quadrupole interactions. acs.orgresearchgate.net This interaction enhances the selective adsorption of CO₂ over other less polar gases, such as methane (B114726) (CH₄) or nitrogen (N₂). nih.gov

Studies on sulfonate-based MOFs have demonstrated their effectiveness in CO₂ capture. For example, a copper-based MOF constructed with a mixed-linker system including an organosulfonate ligand showed high CO₂ sorption properties, outperforming its conventional carboxylate-based analogue. acs.org Density functional theory calculations confirmed that the interaction between CO₂ and the sulfonate group plays a crucial role in the capture process. acs.orgresearchgate.net Furthermore, these sulfonate-based MOFs can exhibit high stability over a wide pH range and in the presence of moisture, a critical advantage for real-world applications. acs.org The strategic placement of sulfonate groups within the MOF's pores can create a tailored environment for efficient and selective capture of CO₂ for sequestration or for the purification of gas streams. acs.orgrsc.org

Table 2: CO₂ Adsorption in Sulfonate-Functionalized Porous Materials

| Adsorbent Material | CO₂ Uptake (mmol/g) | Conditions (Pressure, Temperature) |

|---|---|---|

| Cu-Sulfonate MOF | ~2.5 (57 cm³/g) | 1 bar, 298 K |

| UiO-66-(SO₃H)₂ | ~2.0 (45 cm³/g) | 1 bar, 298 K |

| [BMIM]⁺[CH₃SO₃]⁻ Ionic Liquid | High Solubility | N/A |

| MOF-808-S (Sulfonate-defected) | High affinity for anionic species | N/A |

This table is compiled from various sources to show the effectiveness of sulfonate functionalization in CO₂ and other guest molecule adsorption. acs.orgnih.govrsc.orgchemrxiv.org

Investigation of Nonlinear Optical (NLO) Properties in Organic Salts

Organic salts have garnered significant interest for applications in nonlinear optics (NLO), particularly for frequency conversion and terahertz (THz) wave generation. mdpi.commdpi.com A prominent class of these materials is based on stilbazolium cations, which possess a large molecular hyperpolarizability (a measure of NLO response). However, to exhibit a macroscopic NLO effect, the material must crystallize in a non-centrosymmetric structure, a packing arrangement that is often difficult to achieve. mdpi.com

The counter-anion plays a crucial role in directing the crystal packing of the NLO-active cations. mdpi.comresearchgate.net An anion like this compound can influence the supramolecular assembly through Coulombic interactions, hydrogen bonding, and steric effects. nih.gov By selecting a well-designed counter-anion, it is possible to break the centrosymmetric packing favored by many dipolar molecules and induce a polar alignment, which is essential for a large second-order NLO response. mdpi.com

A closely related material, 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (B281753) (DSTMS), provides an excellent case study. researchgate.net In DSTMS, the bulky trimethylbenzenesulfonate anion effectively guides the stilbazolium cations into a near-perfect parallel alignment, resulting in exceptionally high NLO coefficients. researchgate.net The this compound anion would be expected to perform a similar function, with its size, shape, and the potential for hydrogen bonding between its sulfonate group and the cation dictating the final crystal structure and its corresponding NLO properties. mdpi.com Variation of the counter-anion is a proven strategy for "crystal engineering" to optimize these materials for specific optical applications. mdpi.com

Table 3: Properties of the Nonlinear Optical Crystal DSTMS

| Property | Value | Wavelength |

|---|---|---|

| Nonlinear Optical Coefficient (d₁₁₁) | 214 ± 20 pm/V | 1.9 µm |

| Birefringence (Δn) | ~0.5 | 1.55 µm |

| Absorption Coefficient (α) | < 0.7 cm⁻¹ | 1.55 µm |

| Space Group | P1 (non-centrosymmetric) | N/A |

Data sourced from studies on 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS). researchgate.net

Chemosensing and Biosensing Architectures Based on MOFs

The high surface area, tunable porosity, and functionalizable nature of Metal-Organic Frameworks (MOFs) make them highly versatile platforms for chemical sensors and biosensors. frontiersin.orgmdpi.com The sensing mechanism often relies on the interaction between an analyte and the MOF, which induces a measurable change in a physical property, such as luminescence or electrical conductivity. nih.gov The organic linkers of the MOF are prime targets for functionalization to introduce specific recognition sites for target analytes. researchgate.netnih.gov

A linker derived from this compound can be used to construct MOFs with pores decorated with negatively charged sulfonate groups. acs.org These charged groups can be exploited for selective sensing. For example, a sulfonate-grafted zirconium-based MOF (SO₃-MOF-808) has been demonstrated to function as a "porous Nafion" film on an electrode. acs.org This MOF-coated electrode showed enhanced selectivity for detecting the positively charged neurotransmitter dopamine, while simultaneously repelling negatively charged interfering species like ascorbic acid and uric acid through electrostatic repulsion. acs.org

The sulfonate groups can act as pre-concentration sites for cationic analytes or as ion-gating elements to control access to the sensing surface. nih.gov The inherent porosity of the MOF ensures that the analytes can readily access these functional sites throughout the material's framework. By combining the molecular recognition capabilities imparted by the this compound linker with the signal-transducing properties of the MOF, it is possible to design highly sensitive and selective sensing architectures for a wide range of environmental and biological targets. acs.org

Table 4: Examples of Functionalized MOFs in Sensing Applications

| MOF System | Analyte | Sensing Mechanism | Limit of Detection (LOD) |

|---|---|---|---|

| SO₃-MOF-808 | Dopamine (DA) | Electrochemical (Ion-gating) | N/A (Enhanced Selectivity) |

| Cu₃(BTC)₂ | Trinitrophenol | Luminescence Quenching | 0.19 ± 0.05 nM |

| UMCM-1-NH₂ | Fe³⁺ ions | Luminescence Quenching | N/A (High Sensitivity) |

| trGO/Fc-NH₂-UiO-66 | Cd²⁺, Pb²⁺, Cu²⁺ | Ratiometric Electrochemical | Cd²⁺: 0.01 nM, Pb²⁺: 0.008 nM, Cu²⁺: 0.02 nM |

This table presents examples of how functional groups, including amines and sulfonate analogues, are used in MOF-based sensors. nih.govacs.orgacs.org

Catalysis and Reaction Mechanism Elucidation

2,5-Dimethylbenzenesulfonate in Acid Catalysis and Organic Transformations

2,5-Dimethylbenzenesulfonic acid, the protonated form of the sulfonate, is a strong organic acid widely employed as a catalyst in organic synthesis. guidechem.comguidechem.com Its acidic nature, derived from the sulfonic acid group (-SO₃H), makes it an effective catalyst for a variety of reactions, particularly in the production of pharmaceuticals and dyes. guidechem.comsolubilityofthings.com The compound's utility as a Brønsted-Lowry acid catalyst has been noted in the synthesis of heterocyclic compounds like pyran derivatives. The presence of the sulfonic acid group provides a polar, acidic environment ideal for catalyzing numerous organic transformations. solubilityofthings.com It serves as a vital intermediate and reagent, contributing to the development of new materials and chemical processes. guidechem.com In some applications, it is used in the synthesis of 2,5-dimethylphenol (B165462) through an oxidation-hydrolysis process in the presence of a sodium hydroxide (B78521) catalyst. google.com

Heterogeneous Catalysis via this compound-Incorporated Materials

The incorporation of sulfonate groups into solid supports is a key strategy for creating robust heterogeneous catalysts. One notable example involves the use of 2,5-dimethylbenzenesulfonic acid to synthesize a sulfonated terephthalic acid linker (bdc-SO3H). This linker is then used to construct a metal-organic framework (MOF), specifically a sulfonated version of UiO-66(Zr). rsc.org This process creates a solid acid catalyst where the active sulfonic acid sites are integrated into a stable, porous framework, demonstrating the role of this compound as a precursor for advanced heterogeneous catalytic materials. rsc.org

While direct mechanistic studies on this compound-incorporated materials are specific to the system, the principles of oxidation catalysis by related functionalized materials provide insight.

Thioether Oxidation: The oxidation of thioethers (sulfides) to sulfoxides is a fundamental transformation. researchgate.net Catalytic systems for this reaction often involve metal complexes that can activate oxidants. For instance, certain cerium-based oxo clusters have been shown to catalyze the oxidation of thioanisole. osti.gov In aerobic oxidations, the mechanism can involve the generation of reactive oxygen species on the catalyst's surface. A proposed pathway for some gold-catalyzed systems involves the oxidation of the substrate by Au(III), followed by the rapid reoxidation of the resulting Au(I) back to Au(III) by O₂. nih.gov Isotope labeling studies in some systems have shown that water, rather than molecular oxygen, can be the source of the oxygen atom in the final sulfoxide (B87167) product. nih.gov

| Reaction Type | Catalyst System Example | Key Mechanistic Feature |

| Thioether Oxidation | Au(III)Cl₂(NO₃)(thioether)/O₂ | Rate-limiting oxidation of thioether by Au(III), followed by reoxidation of Au(I) by O₂. nih.gov |

| Alcohol Oxidation | Dimeric Ruthenium Complex / Oxone | Involvement of a high-valent Ru(V)-oxo species as the active oxidant. nih.gov |

| Alcohol Oxidation | Pd(OAc)₂ / O₂ / DMSO | Turnover-limiting step is the DMSO-promoted oxidation of Pd(0) by molecular oxygen. researchgate.net |

Hydrogenation: Catalytic hydrogenation is a process where hydrogen is added across a double bond, typically requiring a metal catalyst to overcome a high activation energy. libretexts.orgpressbooks.pub The reaction generally occurs on the surface of a heterogeneous metal catalyst (like Pd, Pt, or Ni), where molecular hydrogen is adsorbed and weakened, facilitating its addition to the alkene. pressbooks.pub While specific applications using this compound-incorporated materials are not broadly detailed, related compounds are used. For example, 2,5-dimethylbenzenesulfonic acid has been mentioned in the context of catalysts for the transfer hydrogenation of quinolines. researchgate.net In bifunctional catalysts for ester hydrogenation, a common mechanism involves the heterolytic cleavage of dihydrogen across a metal-ligand bond, creating a metal-hydride and a protic site that work in concert to reduce the polar ester group. nih.gov

Hydrosilylation: This reaction involves the addition of a Si-H bond across an unsaturated bond. beilstein-journals.org The most accepted general mechanism for platinum-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism. This pathway involves:

Oxidative addition of the hydrosilane (H-SiR₃) to the low-valent metal center.

Coordination of the alkene to the resulting metal-silyl-hydride complex.

Insertion of the alkene into the metal-hydride bond (or less commonly, the metal-silicon bond).

Reductive elimination of the alkylsilane product, regenerating the active catalyst. mdpi.comscientificspectator.com

Modifications to this cycle exist, and side reactions like alkene isomerization can occur. mdpi.com

In C-H activation, a functional group on a substrate can coordinate to a transition metal, directing the activation to a specific, often ortho, position. nih.govscienceopen.com This strategy offers high regioselectivity. nih.gov A notable example involves using 2,5-dimethylbenzenesulfonic acid as a substrate in a palladium-catalyzed C-H alkenylation (olefination) reaction. scielo.br In this case, the sulfonic acid group likely acts as the directing group. The presence of a methyl group in the ortho position blocks one site, leading to functionalization at the other available C-H bond. scielo.br

The general mechanism for such a directed olefination often proceeds through the following steps:

Coordination: The directing group (e.g., the sulfonate) on the aromatic substrate coordinates to the metal catalyst, typically a Pd(II) species.

C-H Activation: This coordination facilitates the cleavage of a nearby C-H bond, forming a stable cyclometalated intermediate, often called a palladacycle. u-tokyo.ac.jpbeilstein-journals.org This step frequently occurs via a concerted metalation-deprotonation (CMD) pathway. beilstein-journals.org

Olefin Coordination & Insertion: An alkene coordinates to the palladium center and subsequently inserts into the palladium-carbon bond.

β-Hydride Elimination: A β-hydride elimination step releases the olefinated product.

Catalyst Regeneration: The resulting Pd(0) species is reoxidized back to the active Pd(II) state by an oxidant (like Cu(OAc)₂) to complete the catalytic cycle. d-nb.info

This approach transforms C-H bonds into C-C bonds, and the use of substrates like 2,5-dimethylbenzenesulfonic acid highlights the versatility of sulfonate groups in directing these advanced transformations. scielo.brnih.gov

Hydrogenation and Hydrosilylation Catalysis Pathways

Kinetic and Theoretical Studies of Catalytic Cycles

Understanding the intricate details of a catalytic cycle relies heavily on kinetic experiments and theoretical calculations. sumitomo-chem.co.jp

Theoretical Studies: Computational methods, particularly Density Functional Theory (DFT), have become indispensable for studying reaction mechanisms. sumitomo-chem.co.jp DFT calculations allow researchers to map the potential energy surface of a reaction, identifying the structures and energies of intermediates and transition states along a proposed catalytic pathway. sumitomo-chem.co.jpmdpi.com This provides a quantitative estimate of activation barriers, which can be compared with experimental kinetic data. sumitomo-chem.co.jp For C-H activation, theoretical models like the concerted metalation-deprotonation (CMD) mechanism have been extensively studied to understand how directing groups stabilize the transition state and lower the reaction barrier. beilstein-journals.org Such studies can predict regioselectivity in complex molecules containing multiple potential reaction sites and guide the design of more efficient catalysts. beilstein-journals.orgsumitomo-chem.co.jp

Advanced Analytical Chemistry Methodologies

Chromatographic Separations and Detection

Chromatographic techniques are fundamental for separating 2,5-Dimethylbenzenesulfonate from complex matrices and for its quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly powerful tools in this regard.

HPLC methods for the analysis of this compound often utilize reverse-phase columns. For instance, a Newcrom R1 HPLC column can be used with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry detection, a volatile acid such as formic acid is substituted for phosphoric acid. sielc.com The use of smaller particle sizes in UPLC columns (e.g., 3 µm) allows for faster analysis times, making it suitable for high-throughput applications. sielc.comresearchgate.net These methods are scalable and can be adapted for preparative separations to isolate impurities. sielc.com

The development of UPLC methods offers significant advantages over traditional HPLC, including increased speed, sensitivity, and resolution. researchgate.net UPLC systems are designed to handle the high back-pressures generated by the sub-2 μm particles used in the columns, resulting in sharper and more concentrated peaks. researchgate.net This enhanced performance is crucial for the rapid quantification of compounds and for expanding the scope of multi-residue methods. researchgate.net

A typical UPLC-MS/MS method can be developed for quantitative analysis in biological matrices, such as rat plasma, demonstrating the high-speed capabilities of the technique.

Table 1: HPLC and UPLC Method Parameters for the Analysis of Benzenesulfonate (B1194179) Derivatives

| Parameter | HPLC | UPLC |

| Column | Newcrom R1 sielc.com | ACQUITY UPLC BEH C18 (1.7 µm) researchgate.net |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) sielc.com | Optimized gradients of mobile phases like acetonitrile and water with formic acid mdpi.com |

| Key Advantage | Scalable for preparative separation sielc.com | Faster analysis, increased sensitivity and resolution researchgate.net |

The coupling of liquid chromatography with mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) provides a powerful platform for the definitive identification and quantification of this compound. mdpi.com LC-MS/MS has become a standard for quantitative bioanalytical applications due to its high selectivity and sensitivity.

In LC-MS analysis, the compound is first separated chromatographically and then ionized before entering the mass spectrometer. For this compound, which is a sulfonic acid, electrospray ionization (ESI) in negative ion mode is often employed, detecting the [M-H]⁻ ion. nih.gov The high resolving power of Orbitrap mass spectrometers, a type of HRMS, allows for accurate mass measurements with errors of less than 5 ppm, which is crucial for confirming the elemental composition of the analyte. mdpi.commdpi.com

The development of UPLC-MS/MS methods with features like isotope-labeled internal standards helps to account for matrix effects and ensures accurate quantification. These methods can be validated for selectivity against potential metabolites or degradation products. The increased peak concentration from UPLC enhances the ionization efficiency in the mass spectrometer's source, leading to improved signal-to-noise ratios.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Weight | 186.23 g/mol | nih.gov |

| Precursor Ion (LC-MS) | [M-H]⁻ at m/z 185.0278 | nih.gov |

| Top Peak (GC-MS) | m/z 104 | nih.gov |

| Second Highest Peak (GC-MS) | m/z 186 | nih.gov |

| Third Highest Peak (GC-MS) | m/z 105 | nih.gov |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

Spectroscopic Characterization for Molecular Structure Determination

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. Vibrational and nuclear magnetic resonance spectroscopy provide detailed information about the compound's functional groups and the connectivity of its atoms.

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a unique "fingerprint." nanografi.comamericanpharmaceuticalreview.com These techniques are complementary, as IR spectroscopy is more sensitive to polar bonds, while Raman spectroscopy is more effective for nonpolar bonds. nanografi.com

For benzenesulfonate derivatives, characteristic vibrational bands can be assigned to specific functional groups. For instance, in a related compound, 4-N,N-dimethylamino-4′-N′-methylstilbazolium 2,4-dimethylbenzenesulfonate, the asymmetric and symmetric stretching vibrations of the (SO₃)⁻ group are observed in the IR spectrum at 1176 cm⁻¹ and 1164 cm⁻¹, respectively. researchgate.net The S=O stretching vibration is noted at 1049 cm⁻¹, and the C-S stretching appears at 1040 cm⁻¹. researchgate.net The aromatic C=C and C-C stretching vibrations are found at 1579 cm⁻¹ and 721 cm⁻¹, respectively. researchgate.net The methyl group C-H stretching and bending vibrations occur around 2850 cm⁻¹ and 1360 cm⁻¹. researchgate.net

The analysis of these spectral features allows for the confirmation of the presence of the sulfonate group and the dimethyl-substituted benzene (B151609) ring in the molecule.

Table 3: Key Vibrational Frequencies for Dimethylbenzenesulfonate Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| (SO₃)⁻ | Asymmetric Stretching | 1176 | researchgate.net |

| (SO₃)⁻ | Symmetric Stretching | 1164 | researchgate.net |

| S=O | Stretching | 1049 | researchgate.net |

| C-S | Stretching | 1040 | researchgate.net |

| Aromatic C=C | Stretching | 1579 | researchgate.net |

| Aromatic C-C | Stretching | 721 | researchgate.net |

| Methyl C-H | Stretching | ~2850 | researchgate.net |

| Methyl C-H | Bending | 1360 | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and purity of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl protons. The splitting patterns of the aromatic protons can confirm the 1,2,4-substitution pattern on the benzene ring. Similarly, the ¹³C NMR spectrum would show characteristic chemical shifts for the different carbon atoms in the molecule, including the two methyl carbons, the six aromatic carbons (four of which are unique due to symmetry), and the carbon attached to the sulfonate group. nih.gov

NMR data for a related isomer, 2,4-dimethylbenzenesulfonic acid, shows aromatic proton signals between 6.9 and 7.8 ppm and methyl proton signals around 2.3 and 2.6 ppm in different deuterated solvents. chemicalbook.com While specific data for this compound is not detailed in the provided search results, the principles of analysis remain the same. The integration of the signals in the ¹H NMR spectrum can be used to determine the relative number of protons, confirming the structure and assessing purity.

Vibrational Spectroscopy (Infrared, Raman) and Spectral Assignments

Crystallographic Techniques for Solid-State Characterization

The crystal structure of diaquahydrogen this compound has been determined. researchgate.net The compound crystallizes in the monoclinic space group P2₁. researchgate.net The unit cell parameters are a = 6.3783(4) Å, b = 8.2630(5) Å, c = 10.5891(7) Å, and β = 90.877(2)°. researchgate.net This analysis provides unambiguous confirmation of the molecular structure and reveals details about intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.net

In related structures, such as 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium 2-amino-3,5-dimethylbenzenesulfonate monohydrate, the crystal structure is stabilized by O—H⋯O and N—H⋯O hydrogen bonds, forming layered structures. iucr.org Such interactions are likely to be important in the crystal packing of this compound as well.

Table 4: Crystallographic Data for Diaquahydrogen this compound

| Parameter | Value | Reference |

| Chemical Formula | C₈H₁₄O₅S | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁ | researchgate.net |

| a (Å) | 6.3783(4) | researchgate.net |

| b (Å) | 8.2630(5) | researchgate.net |

| c (Å) | 10.5891(7) | researchgate.net |

| β (°) ** | 90.877(2) | researchgate.net |

| Volume (ų) ** | 558.02(6) | researchgate.net |

Single-Crystal X-ray Diffraction for Absolute Structure and Coordination Geometry

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uni-saarland.de This technique allows for the elucidation of the absolute structure, including bond lengths, bond angles, and the coordination geometry of atoms. uni-saarland.dewikipedia.org The process involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution, from which the atomic arrangement can be deduced. uni-saarland.de

In the context of this compound, SCXRD is instrumental in characterizing its salts and co-crystals. For instance, the analysis of co-crystals formed between 2-amino-3-nitropyridine (B1266227) and 2,5-dimethylbenzenesulfonic acid revealed a crystal structure belonging to the acentric space group Pn. acs.org Another example is the single crystal of 3-hydroxyanilinium-2,5-dimethylbenzenesulphonate (3HADB), which was found to crystallize in the orthorhombic system with the noncentrosymmetric space group Pna21. researchgate.net

Table 1: Crystallographic Data for this compound-Containing Compounds This table presents crystallographic data obtained from single-crystal X-ray diffraction studies on co-crystals incorporating the this compound anion.

| Compound | Crystal System | Space Group | Reference |

| 2-Amino-3-nitropyridine-2,5-dimethylbenzenesulfonic acid | Acenctric | Pn | acs.org |

| 3-Hydroxyanilinium-2,5-dimethylbenzenesulphonate (3HADB) | Orthorhombic | Pna21 | researchgate.net |

Thermophysical and Morphological Characterization (e.g., TGA, SEM-EDS)

Thermophysical and morphological characterization techniques provide insights into the thermal stability and physical attributes of a material.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net This analysis is crucial for determining the thermal stability, decomposition temperatures, and the composition of multi-component systems. For a hydrated salt of this compound, TGA could identify the temperature at which water molecules are lost, followed by the decomposition of the organic anion at higher temperatures. The study of the thermal behavior of metal complexes can reveal the evolution of organic ligands and other gaseous products upon heating, with the final solid product often being a metal oxide. researchgate.net The kinetics of decomposition, including parameters like the activation energy, can also be calculated from TGA data. pku.edu.cn

Table 2: Hypothetical Thermal Decomposition Data for a Metal-2,5-Dimethylbenzenesulfonate Complex This table illustrates the type of data obtained from a TGA experiment, showing distinct mass loss events corresponding to the decomposition of different components of a hypothetical hydrated complex.

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 50 - 120 | ~5% | Loss of lattice/coordinated water molecules |

| 250 - 400 | ~45% | Decomposition of the this compound anion |

| > 400 | - | Stable metal oxide residue |

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) are powerful techniques for morphological and compositional analysis. SEM uses a focused beam of electrons to generate images of a sample's surface, revealing details about its morphology, such as crystal shape, size, and surface texture. acs.org For instance, SEM could be used to observe the plate-like or prismatic habits of crystals containing this compound.

Coupled with SEM, EDS provides elemental analysis of the sample. The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDS detector analyzes the energy of these X-rays to identify the elements present and their relative abundance on the sample's surface. For a this compound salt, EDS analysis would be expected to show peaks corresponding to Carbon (C), Oxygen (O), and Sulfur (S), confirming the presence of the anion.

Elemental and Compositional Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. researchgate.netukm.my This method is essential for verifying the empirical formula of a newly synthesized compound and assessing its purity. pku.edu.cnukm.my Modern automated CHNS analyzers operate by the principle of dynamic flash combustion. analysis.rs A small, precisely weighed amount of the sample is combusted at high temperature in the presence of oxygen. ukm.myanalysis.rs The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector. ukm.my

For any new salt or co-crystal of this compound, CHNS analysis is a critical step in its characterization. The experimentally determined percentages of C, H, and S are compared to the theoretical values calculated from the proposed chemical formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's identity and purity.

Table 3: Elemental Analysis Data for 3-Hydroxyanilinium-2,5-dimethylbenzenesulphonate (C₁₄H₁₇NO₄S) This table shows a comparison of the calculated elemental composition with hypothetical experimental results from a CHNS analysis, demonstrating how the technique is used to confirm the stoichiometry of a compound. The data for this specific compound is based on its known formula. researchgate.net

| Element | Calculated (%) | Experimental (%) |

| Carbon | 57.32 | 57.30 |

| Hydrogen | 5.84 | 5.88 |

| Nitrogen | 4.77 | 4.75 |

| Sulfur | 10.93 | 10.89 |

Computational and Theoretical Chemistry Insights

Computational and theoretical chemistry provide powerful tools for understanding the behavior of 2,5-dimethylbenzenesulfonate at a molecular level. These methods offer insights into its electronic characteristics, interactions, and reactivity that complement experimental findings.

Environmental Chemistry and Fate Studies

Occurrence and Transport Dynamics in Environmental Compartments

Dimethylbenzenesulfonic acid (DMBSA), including its various isomers, has been identified as a persistent and mobile organic compound that occurs in groundwater. ufz.de Its high mobility means that once it enters water systems, it can be transported quickly through soil and subsoil. ufz.de Research has shown that isomers of DMBSA are present in surface water, groundwater, raw water, and even finished drinking water. nih.govacs.orgnih.govumweltbundesamt.de

The detection of 2,5-Dimethylbenzenesulfonate and its isomers in aqueous environments is accomplished through advanced analytical techniques, primarily liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). One study specifically identified 2,5-dimethylbenzenesulfonic acid in wastewater treatment plant (WWTP) effluent through a process combining chemical analysis with bioassays. panoramix-h2020.eu

Various studies have quantified isomers of dimethylbenzenesulfonic acid in different water sources. For instance, p-dimethylbenzenesulfonic acid and 3,4-DMBSA have been found in high nanogram per liter (ng/L) concentrations in surface water, groundwater, and drinking water. nih.gov One comprehensive assessment of substances found in drinking water also listed dimethylbenzenesulfonic acid, noting it as a low sorbing substance of unknown use. nih.govacs.org Another broad-scope screening of groundwater samples also identified isomers of dimethylbenzenesulfonic acid. umweltbundesamt.de The chemical analysis of such persistent and mobile substances is noted to be challenging due to their low sorption characteristics. ufz.de

| Compound | Matrix | Concentration Range | Reference |

|---|---|---|---|

| p-Dimethylbenzenesulfonic acid | Surface Water, Groundwater, Drinking Water | High ng/L | nih.gov |

| 3,4-Dimethylbenzenesulfonic acid | Surface Water, Groundwater, Drinking Water | >100 ng/L in single samples | nih.gov |

| 2,5-Dimethylbenzenesulfonic acid | Wastewater Treatment Plant (WWTP) Effluent | Detected in bioactive fractions | panoramix-h2020.eu |

| Dimethylbenzenesulfonic acid (isomers) | Groundwater | Detected | umweltbundesamt.de |

| Dimethylbenzenesulfonic acid | Drinking Water | Detected | nih.govacs.org |

Biogeochemical Transformation and Degradation Pathways

The environmental fate of sulfonated aromatic compounds is largely determined by their susceptibility to microbial degradation. This process involves the breakdown of the compound into simpler, less harmful substances.

Despite this, some studies classify dimethylbenzenesulfonic acid as a persistent and mobile (PM) substance. ufz.de This apparent contradiction may arise because chemicals that biodegrade quickly in laboratory settings might still exhibit persistence in certain environmental compartments like groundwater, where microbial activity and other conditions can differ significantly. nih.govacs.org Research has indicated that some PM substances, including certain dimethylbenzenesulfonic acids, can have half-lives exceeding one year in aquifers, even if they are assessed as non-persistent under standard regulatory criteria. ufz.de

Advanced Analytical Strategies for Environmental Contaminant Screening

Identifying and prioritizing the vast number of chemical compounds in environmental samples requires sophisticated analytical workflows. These strategies move beyond traditional targeted analysis, which only looks for a predefined list of chemicals.

Nontarget and suspect screening approaches utilizing high-resolution mass spectrometry (HRMS) are essential for comprehensively characterizing organic contaminants in environmental samples like water and wastewater. acs.orgnorman-network.comtandfonline.com A general nontarget screening workflow involves sample collection, extraction, and analysis by LC-HRMS, which can detect thousands of chemical signals, or "features," in a single run. acs.org This is followed by complex data processing to detect peaks, assign molecular formulas based on accurate mass, and compare fragmentation patterns against spectral libraries for identification. norman-network.comtandfonline.com

Suspect screening is a more focused approach within this framework, where the data is specifically searched for the masses of compounds that are expected to be present, even without having analytical standards for confirmation. acs.org These workflows are critical for identifying emerging contaminants and transformation products that are not part of routine monitoring programs. norman-network.com The process helps to prioritize which of the thousands of detected features warrant further investigation. acs.org

Effect-Directed Analysis (EDA) is a powerful strategy that integrates chemical analysis with biological testing to identify the specific compounds in a complex mixture that are responsible for observed toxic effects. researchgate.nethetwaterlaboratorium.nl The core principle of EDA is to reduce the complexity of an environmental sample by separating it into numerous fractions and then testing each fraction for biological activity using in vitro bioassays. panoramix-h2020.eunih.gov

In a typical EDA workflow, a water or wastewater extract is separated using liquid chromatography. hetwaterlaboratorium.nl The output is split; one part goes to the mass spectrometer for chemical analysis, while the other is collected into many small "micro-fractions". hetwaterlaboratorium.nl These fractions are then tested for specific toxicological endpoints, such as endocrine disruption or cytotoxicity. nih.govacs.org The fractions that show a biological response are flagged as "bioactive." By correlating the retention time of these bioactive fractions with the peaks detected in the HRMS analysis, scientists can pinpoint the specific chemicals causing the effect. panoramix-h2020.euhetwaterlaboratorium.nl

This approach was successfully used to identify 2,5-dimethylbenzenesulfonic acid in wastewater treatment plant effluent. panoramix-h2020.eu In that study, the effluent extract was fractionated and tested in bioassays. 2,5-Dimethylbenzenesulfonic acid was found within fractions that showed biological activity, demonstrating the utility of EDA in prioritizing and identifying relevant environmental contaminants from a multitude of chemical features. panoramix-h2020.eu

Use as Reference Standard in Environmental Analysis

In the field of environmental chemistry, the accuracy and reliability of analytical measurements are paramount for the effective monitoring and assessment of contaminants. To this end, reference standards play a crucial role in the validation and quality control of analytical methods. This compound is utilized as a reference standard in specialized applications for the detection and quantification of highly polar pollutants in environmental water matrices.

Detailed research findings from studies on urban water quality have demonstrated the use of this compound as a component in reference standard mixtures. These mixtures are instrumental in the development and validation of sophisticated analytical techniques, such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), which are designed to identify and quantify emerging contaminants at trace levels.

A notable application involves the analysis of highly-polar contaminants in urban water samples collected from diverse sources, including surface and tap water. In a comprehensive study, 2,5-xylenesulfonic acid (an isomer and synonym of 2,5-dimethylbenzenesulfonic acid) was incorporated into a reference standard mixture. This allowed for the validation of an analytical workflow designed for the qualitative and quantitative assessment of these challenging compounds. csic.es The analytical methodology involved a sample enrichment step to concentrate the analytes, followed by analysis using advanced chromatographic and mass spectrometric techniques. csic.es

The validation of such methods is critical to ensure the integrity of the data generated. Key performance parameters are established using the reference standard. A study on contaminants in Atlanta's urban water system reported on the validation of their analytical method, with parameters such as linearity, method limit of detection (mLOD), and method limit of quantification (mLOQ) being determined and detailed in the study's supplementary information. csic.es Quality control (QC) samples, prepared by spiking standard solutions containing this compound and other target analytes, are also regularly analyzed to ensure the ongoing integrity and precision of the analytical process. csic.es

The table below summarizes the application and validation parameters for an analytical method using this compound as a reference standard component for the analysis of highly-polar contaminants in urban water.

Table 1: Application and Validation Parameters for this compound as a Reference Standard in Environmental Analysis

| Parameter | Description | Research Finding | Reference |

|---|---|---|---|

| Application | Analysis of highly-polar contaminants in urban water | Included as a component in a reference standard mixture for qualitative and quantitative analysis. | csic.es |

| Analytical Technique | High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) | Utilized for the separation and detection of target analytes, including this compound. | csic.es |

| Sample Preparation | Enrichment of water samples | A total enrichment factor of 20 was achieved to allow for the proper detection and quantification of target compounds. | csic.es |

| Quality Control | Use of Quality Control (QC) Samples | QC samples were prepared by spiking standards to a final concentration of 50 µg L⁻¹ and injected every five samples to ensure analytical integrity. | csic.es |

| Method Validation | Linearity | The linearity of the analytical method was assessed. Specific data is available in supplementary materials of the cited study. | csic.es |

| Method Validation | Method Limit of Detection (mLOD) | The mLOD was calculated using the least detectable value of the calibration curve. Specific data is available in supplementary materials of the cited study. | csic.es |

| Method Validation | Method Limit of Quantification (mLOQ) | The mLOQ was calculated from the calibration curve. Specific data is available in supplementary materials of the cited study. | csic.es |

Mechanistic Investigations of Chemical Biological Interactions Non Clinical

Understanding Molecular Recognition and Binding Events

Molecular recognition is the process by which molecules selectively bind to one another through specific, non-covalent interactions. numberanalytics.comnih.gov For 2,5-Dimethylbenzenesulfonate, its distinct chemical structure, featuring both a polar sulfonate group and a non-polar dimethylphenyl ring, governs its interactions with biological macromolecules. nih.gov The binding process is a thermodynamic event, where a stable complex is formed, driven by a negative change in Gibbs free energy. numberanalytics.comnih.gov

The primary forces involved in the molecular recognition of this compound include:

Ionic Interactions: The negatively charged sulfonate group (-SO₃⁻) can form strong electrostatic bonds with positively charged residues on a protein surface, such as the side chains of lysine (B10760008) or arginine.

Hydrogen Bonding: The oxygen atoms of the sulfonate group can act as hydrogen bond acceptors, interacting with hydrogen bond donor groups in a binding site. ijacskros.com

Hydrophobic Interactions: The non-polar 2,5-dimethylphenyl group can interact favorably with hydrophobic pockets in a receptor, driven by the tendency to exclude water molecules. mpg.de

Van der Waals Forces: These are weak, short-range attractions that occur between the aromatic ring and a complementary surface. wikipedia.org

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a protein's binding site. numberanalytics.com

A practical example of its binding is the formation of a salt with a 5-pyrazolyl-2-pyridone derivative, where this compound (referred to as p-xylene-2-sulfonate) acts as the counter-ion. google.com This salt formation is a direct result of molecular recognition between the sulfonate anion and the positively charged organic molecule. google.com

Table 1: Molecular Interactions Involving this compound

| Interaction Type | Participating Group of this compound | Potential Biological Counterpart | Reference |

|---|---|---|---|

| Ionic Interactions | Sulfonate Group (-SO₃⁻) | Positively charged amino acids (e.g., Lysine, Arginine) | |

| Hydrogen Bonding | Oxygen atoms of the Sulfonate Group | Hydrogen-bond donor groups (e.g., -OH, -NH) | ijacskros.com |

| Hydrophobic Interactions | Dimethylphenyl Ring | Hydrophobic pockets in proteins | mpg.de |

| π-π Stacking | Aromatic Phenyl Ring | Aromatic amino acids (e.g., Phenylalanine, Tryptophan) | numberanalytics.com |

Elucidating Biochemical Pathway Modulation (e.g., Enzyme Activity, Protein Folding)

The interaction of small molecules with biological targets can modulate biochemical pathways, including altering enzyme activity or influencing protein folding. Protein folding is a spontaneous process where a polypeptide chain adopts its native three-dimensional structure, driven by the aforementioned non-covalent interactions. wikipedia.org A small molecule that binds to a protein can theoretically stabilize or destabilize intermediate or final folded states. The structure of this compound, with its capacity for both polar and non-polar interactions, gives it the potential to interfere with these folding processes if binding occurs. wikipedia.org

Research involving effect-directed analysis of wastewater effluent has identified 2,5-dimethylbenzenesulfonic acid as a feature in a bioactive fraction that showed activity in a transthyretin (TTR) binding assay. acs.org The TTR-binding assay is designed to identify compounds that can competitively bind to the protein transthyretin, displacing the thyroid hormone thyroxine (T4). acs.org Such binding indicates a direct molecular interaction and suggests a potential for modulating the pathway associated with TTR, which is primarily involved in the transport of thyroxine and retinol. acs.org This finding points to a specific biological interaction where this compound may act as a competitive ligand, thereby modulating a biochemical transport pathway. acs.org

Table 2: Research Findings on Biochemical Pathway Interaction

| Study Type | Assay | Finding | Potential Implication | Reference |

|---|---|---|---|---|

| Effect-Directed Analysis | Transthyretin (TTR) Binding Assay | 2,5-dimethylbenzenesulfonic acid was prioritized as a chemical feature in a bioactive fraction. | Potential competitive binding to the TTR protein, suggesting modulation of the thyroid hormone transport pathway. | acs.org |

Explorations into Antimicrobial and Antifungal Action Mechanisms

While direct studies on the antimicrobial action of this compound are limited, its structural motifs are found in known antimicrobial agents. The 2,5-dimethylphenyl scaffold is a feature in various compounds investigated for antimicrobial activity, including certain antifungal and antibacterial agents. mdpi.com This suggests that derivatives or compounds containing this moiety may possess biological activity against microbial pathogens. mdpi.com

A plausible mechanism of action for this compound can be inferred from its amphiphilic structure, which combines a polar, hydrophilic sulfonate "head" with a non-polar, lipophilic dimethylphenyl "tail". This structure is characteristic of a surfactant. solubilityofthings.com Many antimicrobial agents function by disrupting the integrity of the microbial cell membrane, which is a primary target for antibacterial and antifungal drugs. creative-biolabs.comfrontiersin.org

The proposed mechanism would involve the following steps:

Accumulation: The compound would accumulate at the microbial cell surface.

Membrane Intercalation: The lipophilic dimethylphenyl tail would insert into the lipid bilayer of the cell membrane.

Disruption: This insertion disrupts the ordered structure of the membrane, leading to increased permeability, leakage of essential intracellular components (ions, metabolites, etc.), and ultimately, cell death. creative-biolabs.comnih.gov

In fungi, a key target is the ergosterol (B1671047) pathway, which is crucial for maintaining cell membrane integrity. researchgate.netresearchgate.net Surfactant-like molecules can disrupt membranes regardless of the specific sterol composition, suggesting a broad potential for action. The disruption of ion homeostasis is a known consequence of membrane-active antifungal compounds. nih.gov

Table 3: Potential Mechanisms of Antimicrobial and Antifungal Action

| Proposed Mechanism | Structural Basis | Effect on Microbial Cell | Reference |

|---|---|---|---|

| Cell Membrane Disruption | Amphiphilic/Surfactant-like structure (Polar sulfonate head, non-polar dimethylphenyl tail) | Increases membrane permeability, causes leakage of cytoplasmic contents, and leads to cell lysis. | solubilityofthings.comcreative-biolabs.com |

| Inhibition of Ergosterol-related functions (Antifungal) | General membrane destabilization | Disrupts the function of the fungal cell membrane where ergosterol is a key component. | researchgate.netresearchgate.net |

Q & A

Q. What are the standard synthesis protocols for 2,5-dimethylbenzenesulfonate derivatives, and how can purity be optimized?

- Methodological Answer : The synthesis of this compound derivatives typically involves sulfonation of 2,5-dimethylbenzene using chlorosulfonic acid or sulfur trioxide, followed by neutralization with sodium hydroxide to form the sodium salt. A critical step is the purification of intermediates like 2,5-dimethylbenzenesulfonyl chloride (CAS RN: 49255-75, 97% purity), which can be recrystallized from non-polar solvents to remove byproducts . Purity optimization requires monitoring reaction conditions (e.g., temperature control at 0–5°C during sulfonation) and using analytical techniques like HPLC to verify ≥97% purity, as specified in reagent catalogs .

Q. How should researchers select solvents for solubility studies of this compound compounds?

- Methodological Answer : Solvent selection should prioritize Hansen Solubility Parameters (HSPs), which account for dispersion, polarity, and hydrogen-bonding interactions. For sulfonate esters, polar aprotic solvents (e.g., DMSO, DMF) are optimal due to their ability to stabilize sulfonate groups. Experimental determination via turbidimetric titration or computational prediction using group contribution methods is recommended to validate solubility parameters .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substitution patterns on the benzene ring. For example, the methyl groups at positions 2 and 5 produce distinct splitting patterns in ¹H NMR. Mass spectrometry (MS) with electrospray ionization (ESI) can identify molecular ion peaks (e.g., [M+Na]⁺ for sodium salts) and fragmentation pathways. Cross-referencing with databases like Beilstein ensures accurate structural assignments .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

- Methodological Answer : SC-XRD provides atomic-level resolution of sulfonate group geometry and intermolecular interactions. For example, a study on dichlorobenzenesulfonate analogs (R factor = 0.041) revealed planar sulfonate moieties and hydrogen-bonding networks critical for crystal packing . Key parameters include data-to-parameter ratios >15 and refinement of thermal displacement parameters to minimize R values. Synchrotron sources enhance resolution for low-symmetry crystals.

Q. What methodologies are suitable for assessing the joint toxicity of this compound in environmental mixtures?

- Methodological Answer : Mixture toxicity evaluation employs Toxic Units (TU), Additive Index (AI), and Mixture Toxicity Index (MTI). For substituted benzenes, antagonistic effects are common when paired with nitrobenzene or phenol derivatives. For example, TU and MTI analysis of benzene + 1,4-dimethylbenzene mixtures showed partial additive effects, while AI/λ indicated antagonism due to competing metabolic pathways . Dose-response modeling (e.g., PROAST software) quantifies synergistic/antagonistic deviations.

Q. How can computational modeling predict the reactivity of this compound in alkylation reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate transition states in sulfonate ester-mediated alkylation. Studies on fluoroalkyl sulfonate esters demonstrate that electron-withdrawing groups enhance leaving-group ability, reducing activation energy by ~15–20 kJ/mol . Molecular dynamics (MD) simulations further predict solvent effects on reaction kinetics, guiding solvent selection for improved yields.

Experimental Safety & Compliance

Q. What safety protocols are critical when handling this compound derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Management : Segregate sulfonate-containing waste for neutralization (e.g., calcium hydroxide treatment) before disposal via certified facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.